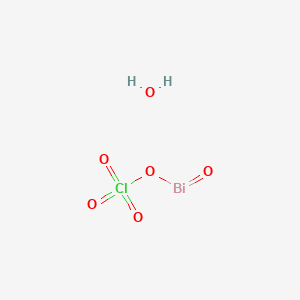

Bismuthyl perchlorate monohydrate

Description

Bismuthyl perchlorate monohydrate is a derivative of bismuth perchlorate (Bi[ClO₄]₃·8H₂O), which hydrolyzes in the presence of water to form basic bismuthyl salts. The bismuthyl ion (BiO⁺) replaces one perchlorate group, resulting in a compound with the general formula BiOClO₄·H₂O. This compound is highly hygroscopic and sensitive to moisture, leading to the formation of hydrolyzed products under ambient conditions . Structural studies of related perchlorate salts suggest that this compound likely adopts a layered or networked crystal structure stabilized by hydrogen bonding between water molecules and perchlorate anions. Its thermal decomposition behavior and redox chemistry are critical for applications in catalysis and materials science, though its instability necessitates careful handling .

Properties

IUPAC Name |

oxobismuthanyl perchlorate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.ClHO4.H2O.O/c;2-1(3,4)5;;/h;(H,2,3,4,5);1H2;/q+1;;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIGNGPTESTAPW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=Cl(=O)(=O)O[Bi]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiClH2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bismuthyl perchlorate monohydrate can be synthesized through the reaction of bismuth compounds with perchloric acid. One common method involves the reaction of bismuth oxide (Bi2O3) with perchloric acid (HClO4) in an aqueous medium, followed by crystallization to obtain the monohydrate form . The reaction conditions typically include controlled temperature and concentration to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and control of reaction parameters to achieve high purity and yield. The product is then purified and crystallized to obtain the monohydrate form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Bismuthyl perchlorate monohydrate undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in various organic and inorganic reactions.

Reduction: Under specific conditions, it can be reduced to lower oxidation states of bismuth.

Substitution: It can participate in substitution reactions where the perchlorate group is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield bismuth oxides, while reduction reactions may produce elemental bismuth or lower oxidation state compounds .

Scientific Research Applications

Bismuthyl perchlorate monohydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bismuthyl perchlorate monohydrate involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial properties . The compound can also generate reactive oxygen species (ROS), contributing to its oxidative effects .

Comparison with Similar Compounds

Structural and Crystallographic Properties

- Hydrogen-bond networks involving water molecules and perchlorate anions are expected to dominate its supramolecular architecture .

- Sodium Perchlorate Monohydrate (NaClO₄·H₂O): Crystallizes in the monoclinic system (space group P21/c). The structure features Na⁺ ions coordinated by four water molecules and two perchlorate oxygens, forming a 3D network. Hirshfeld surface analysis reveals strong O–H···O interactions between water and perchlorate .

- 2-(2H-Tetrazol-5-yl)pyridinium Perchlorate Monohydrate: Adopts a monoclinic lattice (P21/c) with coplanar pyridinium and tetrazole rings. Hydrogen bonds (N–H···O and O–H···O) and π-π stacking stabilize the crystal .

Table 1: Crystallographic Comparison

*Inferred from analogous bismuthyl salts.

Thermal Stability and Decomposition

- Bismuthyl Perchlorate Monohydrate: Decomposes at elevated temperatures (~200–250°C) to form Bi₂O₃, ClO₂, and H₂O. Its hygroscopic nature accelerates decomposition in humid environments .

- Sodium Perchlorate Monohydrate: Stable up to 52°C, above which it loses water to form anhydrous NaClO₄. Decomposition occurs at 482°C, releasing O₂ and Cl₂ .

- Mebendazolium Perchlorate Monohydrate: Exhibits higher thermal stability (decomposition at 210°C) compared to other pharmaceutical salts, though perchlorate anions pose explosion risks .

Table 2: Thermal Properties

| Compound | Decomposition Temp. (°C) | Key Products | Reference |

|---|---|---|---|

| BiOClO₄·H₂O | 200–250 | Bi₂O₃, ClO₂, H₂O | |

| NaClO₄·H₂O | 482 | O₂, Cl₂, Na₂O | |

| MBZH⁺ClO₄⁻ (anhydrous) | 210 | Organic fragments, ClOₓ |

Solubility and Reactivity

- This compound: Poor solubility in water due to hydrolysis, forming insoluble BiO⁺ species. Reacts vigorously with reducing agents, releasing ClO₂ gas .

- Sodium Perchlorate Monohydrate: Highly soluble in water (209 g/100 mL at 15°C). Non-reactive under neutral conditions but explosive when mixed with organics .

- s-Alanatopentaamminecobalt(III) Perchlorate Monohydrate: Moderately soluble in polar solvents. Redox-active Co³⁺ center facilitates electron-transfer reactions .

Biological Activity

Bismuthyl perchlorate monohydrate (BiClH₂O₆) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and interactions with biological systems. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

This compound is a bismuth compound that contains perchlorate ions. Its chemical structure allows it to participate in various biochemical interactions, influencing biological processes.

The biological activity of bismuth compounds is primarily attributed to their ability to interact with cellular components and enzymes. Research indicates that bismuth can disrupt essential pathways in pathogens, particularly Helicobacter pylori, by:

- Inhibiting enzymes involved in respiration and other metabolic processes.

- Disrupting bacterial pH-buffering capabilities.

- Binding to key proteins, thereby affecting bacterial growth and virulence factors .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Key findings include:

- Inhibition of H. pylori : Bismuth compounds have shown effectiveness against H. pylori, with studies demonstrating that they can downregulate virulence proteins such as CagA and VacA, which are crucial for bacterial colonization and pathogenicity .

- Broad-spectrum Activity : Other studies have indicated that bismuth complexes exhibit antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.25 μM .

Case Studies

Case Study 1: Efficacy Against H. pylori

A recent study utilized integrative proteomic and metabolomic analyses to explore the effects of bismuth on six H. pylori strains isolated from patients. The findings revealed:

- Significant inhibition of bacterial growth in vitro.

- Disruption of metabolic pathways related to growth, RNA translation, and antioxidant responses.

- Formation of protective polyphosphate granules in bacteria exposed to bismuth, indicating a potential defense mechanism against toxicity .

Case Study 2: Synergistic Effects

Another investigation examined the synergistic effects of bismuthyl perchlorate with other antibiotics. One complex demonstrated negligible antibacterial activity on its own but restored sensitivity to meropenem in strains producing NDM-1 metallo-β-lactamase, highlighting the potential for developing combination therapies using bismuth compounds .

Data Table: Antimicrobial Activity Overview

| Pathogen | MIC (μM) | Mechanism of Action |

|---|---|---|

| H. pylori | < 10 | Inhibition of virulence factors |

| MRSA | 0.63 - 1.25 | Disruption of cell wall synthesis |

| VRE | 0.63 - 1.25 | Inhibition of protein synthesis |

| NDM-1 producing strains | >250 | Synergistic restoration of antibiotic sensitivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.